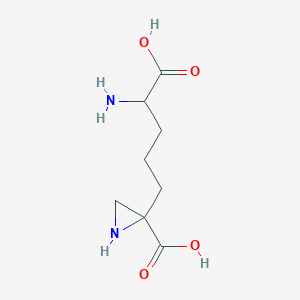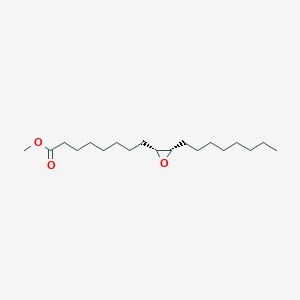
Methyl-cis-3-Octyloxyraneoctanoat
Übersicht
Beschreibung
Methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate is an organic compound with the molecular formula C₁₉H₃₆O₃ and a molecular weight of 312.487 g/mol . This compound is also known by other names such as methyl cis-3-octyloxiraneoctanoate and oxiraneoctanoic acid, 3-octyl-, methyl ester, cis . It is characterized by the presence of an oxirane (epoxide) ring and a long aliphatic chain, making it a versatile molecule in various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
Methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate has several scientific research applications:
Wirkmechanismus
Target of Action
Methyl cis-3-octyloxiraneoctanoate, also known as cis-9,10-Epoxystearic Acid Methyl Ester, DTXSID50948544, or methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate, is a complex organic compound The primary targets of this compound are currently unknown
Mode of Action
It’s possible that the compound interacts with its targets through its oxirane (epoxide) group, which is known to react with a variety of biological nucleophiles . .
Biochemical Pathways
Given its structure, it may be involved in lipid metabolism or other pathways where fatty acids and their derivatives play a role
Result of Action
The molecular and cellular effects of Methyl cis-3-octyloxiraneoctanoate’s action are currently unknown. Its oxirane group could potentially react with various biological molecules, leading to a range of possible effects . More research is needed to determine the specific results of its action.
Vorbereitungsmethoden
The synthesis of methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate typically involves the epoxidation of an unsaturated precursor. One common method is the reaction of an unsaturated fatty acid methyl ester with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions . The reaction proceeds as follows:
Starting Material: Unsaturated fatty acid methyl ester.
Reagent: m-Chloroperbenzoic acid (m-CPBA).
Reaction Conditions: The reaction is carried out in an inert solvent, such as dichloromethane, at a low temperature to prevent side reactions.
Product: Methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques .
Analyse Chemischer Reaktionen
Methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate undergoes various chemical reactions, including:
Vergleich Mit ähnlichen Verbindungen
Methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate can be compared with other similar compounds, such as:
Methyl cis-3-octyloxiraneoctanoate: Similar structure but different stereochemistry.
Oxiraneoctanoic acid, 3-octyl-, methyl ester, cis-: Another name for the same compound.
cis-9,10-Epoxystearic Acid Methyl Ester: Similar epoxide-containing fatty acid methyl ester.
The uniqueness of methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate lies in its specific stereochemistry and the length of its aliphatic chain, which influence its reactivity and applications .
Eigenschaften
IUPAC Name |
methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMHHLOGFDZBBG-ZWKOTPCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H]1[C@H](O1)CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50948544 | |
| Record name | Methyl 8-(3-octyloxiran-2-yl)octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50948544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-91-8 | |
| Record name | Oxiraneoctanoic acid, 3-octyl-, methyl ester, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 8-(3-octyloxiran-2-yl)octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50948544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


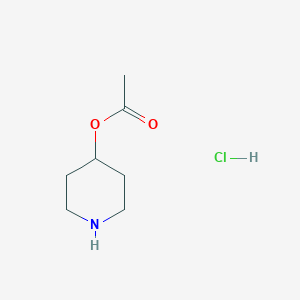
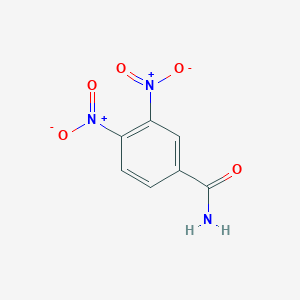
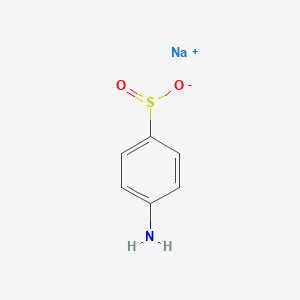
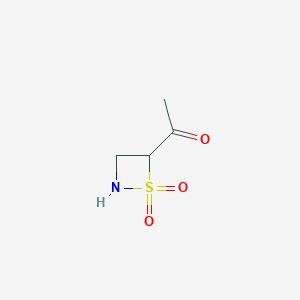


![methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate](/img/structure/B149760.png)
